A Comprehensive Technical Guide to the Physical Properties of (R)-N-(1-phenylethyl)acetamide
A Comprehensive Technical Guide to the Physical Properties of (R)-N-(1-phenylethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-N-(1-phenylethyl)acetamide is a chiral amide that serves as a crucial building block in asymmetric synthesis and holds significance in the development of pharmaceuticals.[1] Its stereospecific structure makes it a valuable intermediate for creating enantiomerically pure compounds, a critical aspect of modern drug design where the biological activity of a molecule is often intrinsically linked to its three-dimensional arrangement. This technical guide provides a detailed overview of the known physical and spectroscopic properties of (R)-N-(1-phenylethyl)acetamide, along with experimental protocols for its synthesis and characterization.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [2][3] |
| Molecular Weight | 163.22 g/mol | [1][2][4] |
| CAS Number | 36283-44-0 | [1][2] |
| Melting Point | 73.0 to 77.0 °C | |
| Boiling Point | Not available | [5] |
| Appearance | Neat | [3] |
| Solubility | General solubility in organic solvents like ethanol and chloroform; limited solubility in water is expected for similar compounds. | [6] |
| Specific Rotation | Data not explicitly found, but measurement is a key method for confirming enantiomeric purity. | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of (R)-N-(1-phenylethyl)acetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and stereochemistry of the molecule.
| ¹H NMR | Chemical Shift (δ ppm) |
| Aromatic Protons | 7.39–7.19 |
| Further detailed peak assignments are not readily available in the searched literature. |
| ¹³C NMR | Chemical Shift (δ ppm) |
| Carbonyl Carbon | 169.76 |
| Further detailed peak assignments are not readily available in the searched literature. |
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the functional groups present in the molecule.
| Functional Group | Characteristic Peak (cm⁻¹) |
| N-H Stretch | 3275–3287 |
| C=O Stretch (Amide I) | 1658–1669 |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Technique | Result |
| Electron Ionization (EI) | Molecular Ion Peak (M⁺): m/z 163 |
Experimental Protocols
Synthesis of (R)-N-(1-phenylethyl)acetamide
A common and straightforward method for the synthesis of (R)-N-(1-phenylethyl)acetamide is the direct acylation of (R)-1-phenylethylamine.[1]
Materials:
-
(R)-(+)-1-phenylethylamine
-
Acetic anhydride
-
Chloroform
-
Ice water
Procedure:
-
Dissolve (R)-(+)-1-phenylethylamine (30 g) in chloroform (200 ml) in a suitable flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (38.4 g) dropwise to the cooled solution with stirring.
-
After the addition is complete, continue to stir the reaction mixture until the reaction is complete (monitoring by TLC is recommended).
-
Once the reaction is complete, carefully add ice water to the reaction mixture to quench any unreacted acetic anhydride and to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization.
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt)
-
Capillary tubes
Procedure:
-
Ensure the melting point apparatus is calibrated.
-
Place a small amount of the dried, purified (R)-N-(1-phenylethyl)acetamide into a capillary tube, ensuring the sample is well-packed.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the apparatus to heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Determination of Specific Rotation
Specific rotation is a crucial physical property for characterizing chiral compounds and determining their enantiomeric purity.
Apparatus:
-
Polarimeter
-
Volumetric flask
-
Analytical balance
-
Polarimeter cell (e.g., 1 dm)
Procedure:
-
Accurately weigh a sample of (R)-N-(1-phenylethyl)acetamide (e.g., 1 g) and dissolve it in a suitable solvent (e.g., ethanol) in a volumetric flask (e.g., 100 mL) to a known concentration.
-
Calibrate the polarimeter with a blank solvent.
-
Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and measure the observed rotation (α) at a specific temperature (e.g., 20 °C) and wavelength (e.g., sodium D-line, 589 nm).
-
Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Synthesis and characterization workflow.
Conclusion
This technical guide summarizes the key physical and spectroscopic properties of (R)-N-(1-phenylethyl)acetamide. While fundamental data such as molecular weight and melting point are established, further research is required to definitively determine properties like its boiling point and to provide a more detailed analysis of its spectroscopic characteristics. The provided experimental protocols offer a solid foundation for the synthesis and characterization of this important chiral building block, aiding researchers and professionals in its effective utilization in drug development and organic synthesis.
References
- 1. (R)-N-(1-phenylethyl)acetamide | 36283-44-0 | Benchchem [benchchem.com]
- 2. (R)-N-acetyl-1-phenylethylamine | C10H13NO | CID 735802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-[(R)-1-Phenylethyl]acetamide | CymitQuimica [cymitquimica.com]
- 4. N-(1-phenylethyl)acetamide | C10H13NO | CID 222023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]
